N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a piperazine ring, and a phenylpropenyl group. These groups suggest that the compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the piperazine ring, a common feature in many pharmaceuticals, could impart interesting biological activity. The nitrophenyl group could be involved in electron transfer reactions .Chemical Reactions Analysis
The types of chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The nitro group could potentially be reduced to an amino group, and the double bond in the phenylpropenyl group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the nitro group, which could affect the compound’s reactivity and stability, and the piperazine ring, which could affect its solubility and biological activity .Scientific Research Applications
Green Synthesis Methods
A regioselective green synthesis method for nitroacetaminophen derivatives, including compounds structurally related to N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide, was developed through electrochemical oxidation. This approach is a reagentless and environmentally friendly method for synthesizing such derivatives (Salahifar et al., 2015).
Antimalarial Activity
A study on related compounds, 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from similar chemical pathways as this compound, demonstrated significant antimalarial activity against Plasmodium berghei in mice and primate models (Werbel et al., 1986).
Anti-Cancer Properties
Piperazine scaffolds, such as those found in this compound, have been shown to possess anti-cancer activities. A study on related compounds demonstrated significant anti-proliferative effects and apoptosis induction in human cervical cancer HeLa cells, suggesting potential applications in cancer therapy (Khanam et al., 2018).
Synthesis and Activity Studies
Studies on compounds with structural similarities to this compound, such as flunarizine, have focused on synthesis methods and their pharmacological activities. These studies contribute to understanding the chemical properties and potential applications of such compounds (Shakhmaev et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c22-19-9-8-18(15-20(19)26(28)29)23-21(27)16-25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,23,27)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFMTPXGVVXJFP-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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